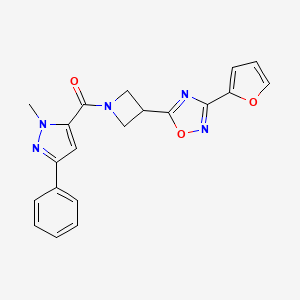

![molecular formula C15H19NO3S B2926343 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2097890-88-3](/img/structure/B2926343.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains functional groups such as carboxamide, hydroxy, and thiophene. Thiophene is a five-membered heterocyclic compound with one sulfur atom . It’s widely used in industrial chemistry and material science .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution, similar to benzene .Scientific Research Applications

Chemical Synthesis and Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide is a compound that has seen various applications in scientific research, particularly in the field of chemical synthesis and pharmacology.

Synthesis and Derivatives : Research shows that similar compounds, including thiophene carboxamide derivatives, have been synthesized for various applications. For instance, the synthesis of 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-thiophene derivatives, analogous to the antiviral compound pyrazofurin, demonstrates the compound's relevance in creating antiviral agents (Huybrechts et al., 1984).

Antimicrobial and Antimycobacterial Activity : Some derivatives of thiophene carboxamides exhibit significant antimicrobial and antimycobacterial activities. This includes activity against various strains of Mycobacterium tuberculosis, as well as other bacterial strains (Goněc et al., 2016).

Antinociceptive Properties : Synthesized compounds related to thiophene carboxamides have been studied for their antinociceptive (pain-relieving) activities, indicating potential applications in pain management (Shipilovskikh et al., 2020).

Radiolabeling and Imaging : Derivatives of this compound have been explored in the context of radiolabeling for imaging purposes, especially in relation to benzodiazepine receptors. This suggests potential utility in diagnostic imaging and research into neurological disorders (Matarrese et al., 2001).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . For example, they have been reported to inhibit kinases, which are key enzymes in signal transduction pathways .

Pharmacokinetics

Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity . They are soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-10-6-13(11(2)19-10)14(17)16-9-15(3,18)7-12-4-5-20-8-12/h4-6,8,18H,7,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMIFWGNVVWFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)

![N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2926267.png)

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)

![3-(4-chlorophenyl)-5,6-di(2-furyl)-4-imino-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2926272.png)

![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)

![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)